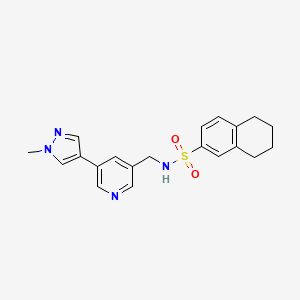
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O2S with a molecular weight of 398.48 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Antitumor Activity
Pyrazole derivatives, including sulfonamides like the compound , have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : A series of pyrazole derivatives have shown significant inhibitory activity against the BRAF(V600E) mutation, which is prevalent in various cancers. This inhibition is crucial for developing targeted therapies for melanoma and other malignancies .
Anti-inflammatory Properties
The anti-inflammatory activity of sulfonamide-containing compounds has been well-documented:
- COX Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX). In particular, selective COX-2 inhibitors derived from pyrazole structures have demonstrated potent anti-inflammatory effects .
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of pyrazole derivatives have also been explored:
- Mechanisms of Action : Pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting vital enzymatic functions. For example, certain derivatives have shown effectiveness against phytopathogenic fungi through mycelial growth inhibition assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Pyrazole Ring | Critical for enzyme inhibition |
| Pyridine Substitution | Modulates receptor binding affinity |
Case Studies
Several studies highlight the biological effects of similar compounds:
- Antitumor Efficacy : A study demonstrated that pyrazole-based sulfonamides effectively inhibited tumor growth in xenograft models by targeting BRAF(V600E) pathways .
- Anti-inflammatory Effects : Clinical trials involving COX inhibitors derived from pyrazole structures showed significant reduction in inflammation markers in rheumatoid arthritis patients .
- Antimicrobial Activity : Research on novel pyrazole carboxamide derivatives revealed strong antifungal activity against multiple strains of fungi, suggesting potential agricultural applications .
属性
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-14-19(13-22-24)18-8-15(10-21-12-18)11-23-27(25,26)20-7-6-16-4-2-3-5-17(16)9-20/h6-10,12-14,23H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLESDNRDRBDPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














